(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound characterized by its complex molecular structure
Scientific Research Applications
(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function. For example, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation .
Pharmacokinetics
As an inhaled treatment, it is likely that the compound is rapidly absorbed into the lung tissue, where it exerts its effects .
Result of Action
The dual inhibition of PDE3 and PDE4 by Ohtuvayre leads to both bronchodilator and non-steroidal anti-inflammatory effects . This can help to alleviate symptoms in conditions such as chronic obstructive pulmonary disease (COPD), where airway obstruction and inflammation are key features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(3,4,5-trimethoxyphenyl)acrylic acid and (5-(thiophen-3-yl)furan-2-yl)methylamine under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be compared with other compounds containing thiophene, furan, or trimethoxyphenyl groups, such as:
- (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide
- (E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-24-18-10-14(11-19(25-2)21(18)26-3)4-7-20(23)22-12-16-5-6-17(27-16)15-8-9-28-13-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJDDVVVABIORR-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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